molecular formula C11H10N2O4 B4710917 4-(2-benzoylhydrazino)-4-oxo-2-butenoic acid

4-(2-benzoylhydrazino)-4-oxo-2-butenoic acid

Cat. No. B4710917
M. Wt: 234.21 g/mol
InChI Key: XDWRQZDVHWVQBK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-benzoylhydrazino)-4-oxo-2-butenoic acid, also known as BOBA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. BOBA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The exact mechanism of action of 4-(2-benzoylhydrazino)-4-oxo-2-butenoic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation, suggesting that it may act by modulating these pathways. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have a direct cytotoxic effect.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of disease, and protect cells from oxidative damage. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may be a valuable tool for studying the mechanisms of cancer cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-benzoylhydrazino)-4-oxo-2-butenoic acid in lab experiments is its high purity and yield, which makes it suitable for use in a variety of assays. Additionally, this compound has a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, one limitation of using this compound is its limited solubility in water, which may limit its use in certain assays.

Future Directions

There are many potential future directions for research on 4-(2-benzoylhydrazino)-4-oxo-2-butenoic acid. One area of interest is its potential use in combination with other anti-cancer drugs, to enhance their efficacy. Additionally, further research is needed to fully understand the mechanisms of action of this compound, which may lead to the development of new anti-cancer and anti-inflammatory drugs. Finally, research is needed to determine the safety and efficacy of this compound in animal models and humans, which may lead to its development as a therapeutic agent.

Scientific Research Applications

4-(2-benzoylhydrazino)-4-oxo-2-butenoic acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. This compound has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of disease. Additionally, this compound has been shown to have antioxidant properties, protecting cells from oxidative damage.

properties

IUPAC Name

(E)-4-(2-benzoylhydrazinyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9(6-7-10(15)16)12-13-11(17)8-4-2-1-3-5-8/h1-7H,(H,12,14)(H,13,17)(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWRQZDVHWVQBK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.